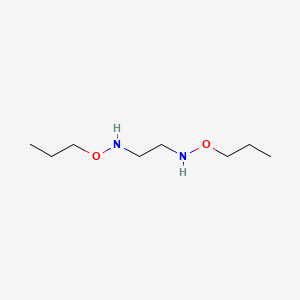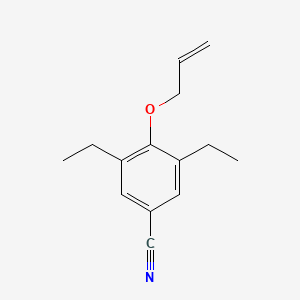
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene: is a derivative of 1-nitropyrene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in diesel exhaust and other combustion products. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxy-1-nitropyrene typically involves the epoxidation of 1-nitropyrene followed by hydrolysis. The process begins with the formation of 9,10-epoxy-9,10-dihydro-1-nitropyrene, which is then hydrolyzed to yield the desired dihydrodiol compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene can undergo further oxidation to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nitropyrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is used as a model compound to study the metabolic pathways of nitro-PAHs and their environmental impact .
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its mutagenic and carcinogenic potential .
Medicine: Research on this compound contributes to the development of therapeutic strategies to mitigate the adverse health effects of nitro-PAHs .
Industry: The compound is used in environmental monitoring and assessment to evaluate the presence and impact of nitro-PAHs in various environmental matrices .
Mecanismo De Acción
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene exerts its effects primarily through its interactions with cellular macromolecules. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic outcomes. It is metabolized by cytochrome P450 enzymes to reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
- trans-4,5-Dihydro-4,5-dihydroxy-1-nitropyrene
- 1-Nitropyrene
- 4-Nitropyrene
Comparison: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is unique in its specific dihydrodiol structure, which influences its reactivity and interactions with biological systems. Compared to other nitropyrene derivatives, it has distinct metabolic pathways and forms different reactive intermediates .
Propiedades
Número CAS |
105596-44-9 |
|---|---|
Fórmula molecular |
C16H11NO4 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(4R,5R)-3-nitro-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H11NO4/c18-15-10-3-1-2-8-4-5-9-6-7-11(17(20)21)14(16(15)19)13(9)12(8)10/h1-7,15-16,18-19H/t15-,16-/m1/s1 |
Clave InChI |
UERICTZYIDOLBM-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)[C@H]([C@@H](C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)


![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)




![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)


